24-Epicastasterone

Plant senescence Photosynthetic pigment retention Oxidative stress

24-Epicastasterone is a C28 brassinosteroid with a defining 6-oxo B-ring, structurally distinct from lactone analogs like 24-epibrassinolide. Generic substitution is invalid: at 1 µM in barley leaf senescence assays, only 24-epicastasterone delivers robust chlorophyll retention and HvS40 suppression. This ketone-specific profile makes it the preferred probe for monocot senescence, oxidative stress research, and insect ecdysteroid pharmacology (IC₅₀ 1–3.6 µM, zero agonism). Procure the authentic standard for reproducible profiling via validated MSPD–SPE–HPLC–MS/MS protocols.

Molecular Formula C₂₈H₄₈O₅
Molecular Weight 464.68
CAS No. 72050-71-6
Cat. No. B1146225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name24-Epicastasterone
CAS72050-71-6
Synonyms(2α,3α,5α,22R,23R)-2,3,22,23-Tetrahydroxyergostan-6-one;  24-Epicastasterone;  24R-Epicastasterone; 
Molecular FormulaC₂₈H₄₈O₅
Molecular Weight464.68
Structural Identifiers
SMILESCC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O
InChIInChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,23+,24-,25-,26-,27-,28-/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





24-Epicastasterone (CAS 72050-71-6): A Ketone-Bearing Brassinosteroid with Defined Structural and Metabolic Distinctions for Research Procurement


24-Epicastasterone (24-epi-castasterone, ECS, CAS 72050-71-6) is a naturally occurring C28 brassinosteroid phytohormone characterized by a 6-oxo (ketone) functional group in the B-ring, distinguishing it structurally from the more widely studied 7-membered lactone-containing brassinosteroids such as 24-epibrassinolide . It is isolated from sources including the green alga Hydrodictyon reticulatum and seeds of Lychnis viscaria and Ornithopus sativus [1]. As a member of the brassinosteroid class, it participates in the regulation of plant growth, development, and stress responses, yet its distinct ketone moiety confers differential physicochemical properties and metabolic fates compared to lactone-containing analogs [2][3].

Why 24-Epicastasterone (CAS 72050-71-6) Cannot Be Assumed Interchangeable with 24-Epibrassinolide or Other Brassinosteroid Analogs


The brassinosteroid class exhibits significant functional divergence driven by B-ring oxidation state (6-oxo vs. 7-membered lactone) and stereochemistry at C-24. Generic substitution of 24-epicastasterone with 24-epibrassinolide or castasterone is not scientifically valid due to documented differences in (i) relative bioactivity ranking in plant assays [1], (ii) metabolic fate and enzymatic susceptibility in both plant and insect systems [2], and (iii) antibody recognition in immunochemical detection platforms [3]. Specifically, the ketone-containing 24-epicastasterone undergoes epimerization and side-chain cleavage pathways not observed for the lactone-containing 24-epibrassinolide, directly impacting experimental outcomes in metabolic tracing and endogenous hormone quantification studies [4]. The evidence presented in Section 3 establishes that procurement decisions must be guided by the specific experimental endpoint, as interchangeable use will yield non-comparable or misleading data.

24-Epicastasterone (CAS 72050-71-6) – Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Superior Chlorophyll a Retention During Dark-Induced Senescence in Barley Leaves Compared to 24-Epibrassinolide

In a direct head-to-head comparison using cut barley (Hordeum vulgare L.) leaves incubated in darkness for 5 days, 24-epicastasterone (ECS) at 1 µM demonstrated superior maintenance of chlorophyll a (Chl a) levels relative to 24-epibrassinolide (EBL) at the identical concentration . ECS also exhibited a more pronounced protective effect on the second photosystem, as indicated by lower coefficients of nonphotochemical quenching (qN) and more favorable regulated (Y(NPQ)) and nonregulated (Y(NO)) energy dissipation parameters . Additionally, ECS reduced the gene expression of HvS40, a senescence marker, to a greater extent than EBL by the fifth day of incubation . This constitutes direct evidence that the ketone-containing brassinosteroid (ECS) outperforms the lactone-containing analog (EBL) in mitigating dark-induced senescence damage under equivalent experimental conditions.

Plant senescence Photosynthetic pigment retention Oxidative stress

Sex-Specific Metabolic Epimerization in Insect Model: A Unique Fate Not Observed with 24-Epibrassinolide

Following oral administration of 24-epicastasterone to the cockroach Periplaneta americana, a sex-specific and organ-specific epimerization to 2,24-diepi-castasterone was detected exclusively in the ovaries of female insects, with no corresponding metabolite observed in testes [1]. Critically, under identical experimental conditions, 24-epibrassinolide underwent no detectable metabolic transformation in the sexual organs of P. americana [1]. This differential metabolic susceptibility represents a clear biochemical distinction between the ketone-containing and lactone-containing 24-epi brassinosteroids in a non-plant eukaryotic system.

Insect metabolism Xenobiotic transformation Steroid epimerization

Ecdysteroid Receptor Binding Affinity: Comparable IC50 Range but Functional Divergence from 20-Hydroxyecdysone

In competitive binding assays using [³H]ponasterone A with cultured imaginal wing discs from last-instar Spodoptera littoralis larvae, 24-epicastasterone and 24-epibrassinolide both exhibited 50% competition for binding at IC₅₀ values of 1–3.6 µM [1]. However, neither brassinosteroid induced disc evagination even at concentrations up to 100 µM, whereas the native insect hormone 20-hydroxyecdysone (20E) and the non-steroidal agonist RH-5992 competed approximately 23-fold and 42-fold more effectively, respectively, and induced evagination with EC₅₀ values of 158 nM and 87 nM [1]. This establishes that while 24-epicastasterone can occupy the ecdysteroid receptor binding pocket, it functions as a binding competitor without agonist activity, a profile distinct from both 20E and synthetic ecdysone agonists.

Ecdysteroid receptor Insect hormone binding Receptor pharmacology

Auxin Upregulation and Salicylic Acid Downregulation in Soybean: A Phytohormone Crosstalk Profile Quantified by LC/MS

Foliar treatment of soybean plants (Glycine max) with 24-epicastasterone (ECS) at 0.25 µM and 1 µM concentrations resulted in quantifiable changes in endogenous phytohormone levels measured by LC/MS at 7 days post-treatment [1]. ECS treatment upregulated indole-3-acetic acid (IAA, auxin) content while simultaneously downregulating levels of salicylic acid, jasmonic acid, and abscisic acid [1]. Notably, benzoic acid (a salicylic acid precursor) accumulated under ECS treatment without a corresponding increase in salicylic acid itself, indicating a specific modulation of the phenylpropanoid pathway [1]. This phytohormonal signature suggests that 24-epicastasterone promotes growth under optimal conditions by enhancing auxin-mediated pathways while suppressing stress-related hormone accumulation.

Phytohormone crosstalk Auxin induction Soybean growth promotion

Endogenous Quantification by HPLC-MS/MS: A Validated Analytical Method for Simultaneous Determination of Six Brassinosteroids Including 24-Epicastasterone

A validated in-line MSPD–tandem SPE–HPLC–MS/MS method was developed for the simultaneous quantification of six endogenous brassinosteroids in rice plant tissues, including 24-epicastasterone [1]. The method achieved limits of detection (LOD) between 0.008 and 0.04 ng mL⁻¹ for the panel of BRs, with relative standard deviations (RSDs) below 29.4% and recoveries above 77.8% [1]. This method enables the accurate, simultaneous quantification of 24-epicastasterone alongside 24-epibrassinolide, 6-deoxo-24-epicastasterone, dolichosterone, teasterone, and typhasterol in sub-gram plant tissue samples [1]. Compared to traditional liquid-liquid extraction and solid-phase extraction (LLE–SPE) approaches, the MSPD–MAX–MCX method demonstrated higher extraction efficiency and lower matrix effects [1].

Analytical method validation Endogenous hormone quantification HPLC-MS/MS

ELISA Detection Range: 0.005 to 50 pmol with High Specificity for 24-Epibrassinosteroids

Enzyme-linked immunosorbent assays (ELISAs) developed using polyclonal antibodies raised against 24-epicastasterone carboxymethyloxime-bovine serum albumin conjugates exhibited a detection range of 0.005 to 50 pmoles for 24-epicastasterone and related 24-epibrassinosteroid analogs [1]. The antibodies demonstrated high specificity for 24-epibrassinosteroids, with brassinolide and 24-epibrassinolide showing relatively high cross-reactivities, whereas brassinosteroid analogs possessing β-oriented hydroxyl groups at C-2, C-3, C-22, and C-23 lacked immunoreactivity [1]. This immunochemical distinction provides a structural basis for differentiating 24-epicastasterone from non-24-epi brassinosteroids in crude plant extracts when coupled with HPLC fractionation.

Immunoassay Brassinosteroid detection Antibody specificity

High-Value Application Scenarios for 24-Epicastasterone (CAS 72050-71-6) Derived from Quantitative Evidence


Plant Senescence and Abiotic Stress Research: Superior Chlorophyll Retention Model

24-Epicastasterone is the preferred brassinosteroid for studies investigating dark-induced senescence or oxidative stress mitigation in monocot model systems. Evidence from barley leaf assays demonstrates that at 1 µM, 24-epicastasterone provides more effective chlorophyll a retention, reduced senescence marker (HvS40) expression, and improved photosystem II energy dissipation parameters compared to 24-epibrassinolide at equivalent concentration . Researchers studying the molecular mechanisms of leaf aging or screening for senescence-delaying compounds should prioritize 24-epicastasterone to maximize the observable protective effect under dark-stress conditions.

Insect Endocrinology and Cross-Kingdom Hormone Signaling Studies

24-Epicastasterone serves as a defined chemical probe in insect ecdysteroid receptor pharmacology due to its unique combination of measurable receptor binding (IC₅₀ = 1–3.6 µM) and complete absence of functional agonist activity, even at 100 µM . Unlike 20-hydroxyecdysone or synthetic agonists, 24-epicastasterone occupies the ecdysteroid receptor without triggering disc evagination . Additionally, its sex-specific epimerization to 2,24-diepi-castasterone in female cockroach ovaries—a metabolic fate not observed with 24-epibrassinolide—makes it a valuable tracer for studying insect xenobiotic metabolism and organ-specific steroid transformation [1].

Endogenous Brassinosteroid Quantification Using Validated HPLC-MS/MS Methodology

Analytical laboratories performing endogenous brassinosteroid profiling in plant tissues can rely on the validated MSPD–tandem SPE–HPLC–MS/MS method that includes 24-epicastasterone as one of six simultaneously quantified BRs . With documented LODs (0.008–0.04 ng mL⁻¹), precision (RSD < 29.4%), and recovery (>77.8%), this method provides a peer-reviewed framework for accurate measurement of 24-epicastasterone in sub-gram tissue samples . Procurement of authentic 24-epicastasterone standard is essential for calibration curves and method validation in accordance with this published protocol.

Phytohormone Crosstalk Dissection: Auxin Upregulation with Concurrent Stress Hormone Suppression

For plant physiologists investigating the intersection of growth-promoting and stress-responsive hormone signaling networks, 24-epicastasterone offers a defined chemical tool that induces quantifiable upregulation of auxin (IAA) while simultaneously suppressing salicylic acid, jasmonic acid, and abscisic acid accumulation in soybean leaves . This directional phytohormone profile, established by LC/MS quantification at 0.25–1 µM, enables researchers to dissect brassinosteroid-mediated growth promotion independently of stress signaling pathways .

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